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Compound of Interest

Compound Name: Ethylvanillin

Cat. No.: B1662144

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of
ethylvanillin, a widely used flavoring agent and key intermediate in the pharmaceutical and
fragrance industries. By delving into Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Ultraviolet-Visible (UV-Vis) spectroscopy, this document offers a detailed roadmap for the
structural elucidation and characterization of this important aromatic compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of ethylvanillin.

'H NMR Spectroscopic Data

Solvent: Chloroform-d (CDCIs) Frequency: 90 MHz[1]
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
9.83 Singlet 1H Aldehyde (-CHO)
7.42 -7.39 Multiplet 2H Aromatic (H-2, H-6)
7.05 Doublet 1H Aromatic (H-5)
6.1 (approx.) Singlet 1H Phenolic (-OH)
Methylene (-O-CHz2-
4.14 Quartet 2H
CHs)
1.47 Triplet 3H Methyl (-O-CH2-CH3)

13C NMR Spectroscopic Data
Solvent: Chloroform-d (CDCls)

Chemical Shift (d) ppm

Assignment

191.1 Aldehyde Carbonyl (C=0)
151.7 Aromatic (C-4, C-O-CH2CH5)
147.8 Aromatic (C-3, C-OH)

129.9 Aromatic (C-1)

125.1 Aromatic (C-6)

114.3 Aromatic (C-5)

109.4 Aromatic (C-2)

64.4 Methylene (-O-CH2-CH3)
14.7 Methyl (-O-CH2-CH3)

Infrared (IR) Spectroscopic Data
Sample State: Solid (Thin Film)[2]
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Wavenumber (cm~?) Intensity Assignment

3200-3500 Broad O-H stretch (phenolic)
3000-3100 Medium C-H stretch (aromatic)
2980, 2870 Medium C-H stretch (aliphatic)
2830, 2730 Weak C-H stretch (aldehyde)
1685 Strong C=0 stretch (aldehyde)
1590, 1510 Strong C=C stretch (aromatic ring)
1270 Strong C-O stretch (ether)

1140 Strong C-O stretch (phenol)

Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Solvent: Not specified

Amax (nm) Molar Absorptivity (g) Transition

T - TT* (involving the nitro and
~250 ~10,000 M~icm1

benzene groups)[3]

T — 1* (within the arene
~300 ~1,000 M~icm™t .

function)[3]

n - 1t* (from lone pairs of the
~350 ~100 M~tcm~t

aldehyde moiety)[3]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of ethylvanillin.

Instrumentation: A 90 MHz (for *H NMR) or higher field NMR spectrometer.
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Sample Preparation:

e Weigh approximately 10-20 mg of ethylvanillin.

o Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs) containing
0.03% v/v tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a 5 mm NMR tube.

IH NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-32

Relaxation Delay: 1.0 s

Spectral Width: 0-10 ppm

Temperature: 298 K

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2.0 s

Spectral Width: 0-220 ppm

Temperature: 298 K

Data Processing:

o Apply Fourier transformation to the acquired free induction decay (FID).

e Phase correct the resulting spectrum.
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» Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
 Integrate the peaks in the 'H NMR spectrum.

» Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by
comparison with literature data and spectral databases.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in ethylvanillin.
Instrumentation: Fourier Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Thin Solid Film Method):[2]

» Dissolve a small amount (a few milligrams) of ethylvanillin in a volatile solvent such as
methylene chloride or acetone.

e Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

» Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the
plate.

Acquisition Parameters:

Scan Range: 4000-400 cm—?

Number of Scans: 16-32

Resolution: 4 cmm—1

Mode: Transmittance

Data Processing:

e Acquire a background spectrum of the clean, empty sample compartment.

e Acquire the sample spectrum.
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e The instrument software will automatically ratio the sample spectrum against the background
spectrum to produce the final transmittance or absorbance spectrum.

« ldentify and assign the characteristic absorption bands corresponding to the functional
groups present in ethylvanillin.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the ethylvanillin molecule.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:

o Prepare a stock solution of ethylvanillin of a known concentration (e.g., 1 mg/mL) in a
suitable UV-grade solvent (e.g., ethanol or cyclohexane).

o From the stock solution, prepare a series of dilutions to a concentration that gives an
absorbance reading between 0.1 and 1.0. A typical concentration is in the range of 10-20
pg/mL.

Acquisition Parameters:

Wavelength Range: 200-400 nm

Scan Speed: Medium

Slit Width: 1.0 nm

Mode: Absorbance

Data Processing:
e Record a baseline spectrum using a cuvette filled with the pure solvent.
e Record the spectrum of the ethylvanillin solution.

« ldentify the wavelength(s) of maximum absorbance (Amax).
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 If the concentration and path length are known, the molar absorptivity (€) can be calculated
using the Beer-Lambert law (A = &cl).

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical flow of information in the spectroscopic analysis of
ethylvanillin.
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Caption: Workflow for the spectroscopic elucidation of ethylvanillin's structure.
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Caption: Logical flow for interpreting NMR data of ethylvanillin.
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Caption: Interpretation logic for the IR spectrum of ethylvanillin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1662144#ethylvanillin-spectroscopic-data-analysis-
nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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